molecular formula C13H18ClNO2 B1285173 Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride CAS No. 1158781-71-5

Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride

Cat. No.: B1285173
CAS No.: 1158781-71-5
M. Wt: 255.74 g/mol
InChI Key: HQABFZPCDXEXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine hydrochloride, which precisely describes the molecular architecture and functional group arrangements. The name reflects the presence of a benzodioxole ring system at the 1,3-positions, connected through a methylene bridge to a cyclopentanamine unit. The systematic name N-(benzo[d]dioxol-5-ylmethyl)cyclopentanamine hydrochloride represents an alternative International Union of Pure and Applied Chemistry designation that emphasizes the specific positioning of the dioxole ring fusion.

The structural representation of this compound features a benzene ring fused with a 1,3-dioxole ring, creating the characteristic benzodioxole system that serves as a key structural element. The cyclopentyl group is attached through an amine linkage via a methylene spacer, creating a secondary amine functionality. The hydrochloride salt form indicates protonation of the amine nitrogen, resulting in a positively charged ammonium ion paired with a chloride counterion.

The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System representation: [H]Cl.C1(NCC2=CC=C(OCO3)C3=C2)CCCC1, which provides a linear textual description of the atomic connectivity. The International Chemical Identifier representation further describes the molecular structure: InChI=1S/C13H17NO2.ClH/c1-2-4-11(3-1)14-8-10-5-6-12-13(7-10)16-9-15-12;/h5-7,11,14H,1-4,8-9H2;1H, providing detailed stereochemical and connectivity information.

CAS Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service registry number for Benzodioxol-5-ylmethyl-cyclopentyl-amine hydrochloride is 1158781-71-5, which serves as the unique numerical identifier for this specific chemical entity within the Chemical Abstracts Service database system. This registry number provides an unambiguous means of identifying the compound across scientific literature and commercial databases, ensuring consistency in chemical documentation and regulatory compliance.

The compound is known by several alternative chemical designations that reflect different naming conventions and structural emphases. These include BENZODIOXOL-5-YLMETHYL-CYCLOPENTYL-AMINE HYDROCHLORIDE as recorded in chemical databases, and N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamineHydrochloride as listed in commercial catalogues. Additional designations include Benzodioxol-5-ylmethyl-cyclopentyl-amine hydrochloride and N-(benzo[d]dioxol-5-ylmethyl)cyclopentanamine hydrochloride, demonstrating the various approaches to systematic nomenclature for this compound.

The MDL number MFCD06799775 provides another unique identifier used in chemical databases and inventory systems, particularly within the Molecular Design Limited database framework. This identifier serves as an additional means of cross-referencing the compound across different chemical information systems and ensures accurate identification in research and commercial applications.

Identifier Type Value Source
Chemical Abstracts Service Number 1158781-71-5
MDL Number MFCD06799775
PubChem Compound ID 17289670
International Chemical Identifier Key HQABFZPCDXEXIU-UHFFFAOYSA-N

Molecular Formula and Weight Analysis

The molecular formula of Benzodioxol-5-ylmethyl-cyclopentyl-amine hydrochloride is C₁₃H₁₈ClNO₂, indicating the presence of thirteen carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. This formula represents the complete ionic compound including both the organic cation and the chloride anion, providing a comprehensive description of the chemical composition.

The molecular weight of the compound is precisely 255.74 daltons, calculated from the atomic masses of the constituent elements. This molecular weight reflects the combined mass of the organic base structure plus the hydrochloride salt component, making it essential for accurate stoichiometric calculations in synthetic and analytical applications. The molecular weight determination is critical for various analytical techniques, including mass spectrometry and chromatographic analysis, where precise mass values are required for compound identification and quantification.

Analysis of the molecular composition reveals that the carbon content represents approximately 61.03% of the total molecular weight, hydrogen contributes 7.09%, chlorine accounts for 13.86%, nitrogen comprises 5.48%, and oxygen constitutes 12.51% of the molecular mass. This elemental composition analysis provides insight into the compound's chemical properties and potential reactivity patterns, as the high carbon and hydrogen content suggests significant hydrophobic character balanced by the polar functional groups including the amine and dioxole moieties.

Element Count Atomic Mass (u) Total Mass (u) Percentage (%)
Carbon 13 12.011 156.143 61.03
Hydrogen 18 1.008 18.144 7.09
Chlorine 1 35.453 35.453 13.86
Nitrogen 1 14.007 14.007 5.48
Oxygen 2 15.999 31.998 12.51
Total 35 - 255.745 99.97

The structural complexity of this compound, as reflected in its molecular formula, indicates the presence of multiple functional groups that contribute to its chemical behavior and potential applications. The benzodioxole ring system contributes significantly to the molecular framework, providing both aromatic stability and specific electronic properties through the electron-donating effects of the dioxole oxygen atoms. The cyclopentyl group adds conformational flexibility and hydrophobic character, while the amine functionality in its protonated hydrochloride form enhances water solubility and provides opportunities for ionic interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-2-4-11(3-1)14-8-10-5-6-12-13(7-10)16-9-15-12;/h5-7,11,14H,1-4,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQABFZPCDXEXIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC3=C(C=C2)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzodioxole Core

The benzodioxole ring is typically constructed via cyclization of catechol derivatives. A common approach involves the alkylation of catechol or its derivatives with dihalomethane reagents under basic conditions to form the dioxole ring.

  • Starting Material: Catechol or substituted catechols.
  • Reagents: Dihalomethane (e.g., dichloromethane or dibromomethane), base (carbonate bases such as potassium carbonate or cesium carbonate, alkoxide bases like sodium methoxide, hydride bases such as sodium hydride, or fluoride bases like potassium fluoride).
  • Conditions: The alkylation reaction is carried out in polar aprotic solvents (e.g., dimethylformamide) at temperatures ranging from room temperature to 130 °C, typically 90–110 °C for 1 to 4 hours, with 110 °C for about 1.5 hours being common.
  • Outcome: Formation of benzodioxole with high chemical yield and purity.

This method is supported by patent literature describing efficient synthesis of benzodioxoles with high isotopic purity when deuterated reagents are used, indicating the robustness of the alkylation step.

Coupling with Cyclopentylamine

The key step involves nucleophilic substitution of the chloromethyl group by cyclopentylamine to form the benzodioxol-5-ylmethyl-cyclopentyl-amine.

  • Reagents: Cyclopentylamine, 5-(chloromethyl)benzo[d]dioxole.
  • Conditions: The reaction is typically carried out in an ethanol or similar solvent, sometimes under microwave irradiation to accelerate the reaction (e.g., heating at 80–90 °C for 2 hours).
  • Base: Triethylamine or other mild bases may be used to neutralize the hydrochloric acid formed during the reaction.
  • Workup: After reaction completion, the mixture is cooled, and the product is precipitated, filtered, washed with ethanol and methanol, and dried at elevated temperature to yield the free amine.

This method is described in detail in patent WO2008043733A1, which outlines microwave-assisted synthesis and purification steps to obtain high-purity amine intermediates.

Formation of the Hydrochloride Salt

The final step involves conversion of the free amine to its hydrochloride salt to improve stability and handling.

  • Procedure: The free amine is dissolved in an appropriate solvent (e.g., ethanol or ethereal solvents), and hydrogen chloride gas or hydrochloric acid solution is added slowly under cooling.
  • Isolation: The hydrochloride salt precipitates out and is collected by filtration, washed with cold ether or ethanol, and dried under vacuum.
  • Properties: The hydrochloride salt is typically a crystalline solid with improved solubility and shelf-life.

This salt formation step is standard in amine chemistry and is supported by the purification protocols described in the patents.

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Alkylation (Dioxole ring formation) Catechol + Dihalomethane + Base (K2CO3, KF, NaH) in DMF, 90–110 °C, 1.5 h Formation of benzodioxole core with high yield
2 Chloromethylation Benzodioxole + Chloromethylating agent, ≤ RT 5-(Chloromethyl)benzo[d]dioxole intermediate
3 Nucleophilic substitution 5-(Chloromethyl)benzo[d]dioxole + Cyclopentylamine + EtOH, microwave heating 80–90 °C, 2 h Benzodioxol-5-ylmethyl-cyclopentyl-amine (free base)
4 Salt formation Free amine + HCl in ethanol or ether, cooling Benzodioxol-5-ylmethyl-cyclopentyl-amine hydrochloride salt
  • Microwave-assisted heating significantly reduces reaction times and improves yields in the amination step.
  • Use of fluoride bases such as potassium fluoride enhances the alkylation efficiency in dioxole ring formation.
  • Purification by recrystallization from diisopropyl ether or ethyl acetate/methanol mixtures yields high-purity products suitable for pharmaceutical applications.
  • The hydrochloride salt form improves compound stability and facilitates handling in downstream applications.

The preparation of benzodioxol-5-ylmethyl-cyclopentyl-amine hydrochloride involves a well-established synthetic sequence starting from catechol derivatives, proceeding through dioxole ring formation, chloromethylation, nucleophilic substitution with cyclopentylamine, and final salt formation. The methods are supported by detailed patent disclosures and research literature, highlighting optimized reaction conditions such as microwave irradiation and choice of bases to maximize yield and purity. This comprehensive approach ensures the production of this compound with high chemical and isotopic purity, suitable for further pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the benzo[1,3]dioxole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products.

Scientific Research Applications

Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of anticancer agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The target compound shares a core benzo[1,3]dioxol-5-ylmethyl-amine scaffold with multiple analogs, differing in the substituent attached to the amine group. Key structural analogs include:

Compound Name (Hydrochloride Salt) Substituent Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine* Cyclopentyl Not Provided Not Provided 2 (estimated) 5 (estimated) ~49 (estimated)
3-Ethoxy-4-methoxy-benzyl derivative 3-Ethoxy-4-methoxy-benzyl C₁₈H₂₂ClNO₄ 348.83 2 5 49
2-Methoxy-benzyl derivative 2-Methoxy-benzyl C₁₆H₁₈ClNO₃ 307.77 2 5 49
3-Methoxy-benzyl derivative 3-Methoxy-benzyl C₁₆H₁₈ClNO₃ 307.77 2 5 49
4-Fluoro-phenyl-ethyl derivative 2-(4-Fluoro-phenyl)-ethyl C₁₆H₁₇ClFNO₂ 309.76 2 4 38
2-Methoxy-ethyl derivative 2-Methoxy-ethyl C₁₂H₁₆ClNO₃ 257.72 2 4 38

*Estimated values based on structural similarity to analogs.

Key Observations :

  • benzyl derivatives with 7 rotatable bonds ).
  • Polarity : All benzyl derivatives (e.g., 2- or 3-methoxy) share identical topological polar surface area (49 Ų), suggesting similar solubility profiles. In contrast, ethyl or fluorophenyl derivatives exhibit lower polarity (38 Ų), favoring lipid membrane penetration .
  • Molecular Weight : The cyclopentyl variant is expected to have a molecular weight between 280–320 g/mol, aligning with typical drug-like properties.

NMR and Structural Analysis

A 2014 NMR study of structurally related compounds (e.g., rapamycin analogs) revealed that substituent positions significantly alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44) . For the target compound, the cyclopentyl group’s electron-donating and steric effects may perturb chemical environments in analogous regions, distinguishing it from benzyl derivatives. Such shifts could aid in structural elucidation and purity assessment during synthesis.

Research Implications

  • Drug Design : The cyclopentyl group’s lipophilicity may enhance blood-brain barrier penetration compared to polar benzyl derivatives, making it a candidate for central nervous system-targeted therapies.
  • Synthetic Challenges : The steric hindrance of the cyclopentyl group could complicate synthesis, requiring optimized reaction conditions compared to linear substituents .

Biological Activity

Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₇ClN₂O₂ and a molecular weight of approximately 255.74 g/mol. Its structure includes a benzo[1,3]dioxole ring fused with a cyclopentyl amine moiety, which is significant for its biological activity.

Biological Activities

  • Anticancer Properties :
    • Case Study : A study on thiourea derivatives incorporating benzo[d][1,3]dioxole moieties showed promising anticancer activity with IC₅₀ values as low as 1.54 µM against HCT116 cells, outperforming doxorubicin in some cases .
    • Mechanisms : These compounds were found to induce apoptosis through pathways involving EGFR inhibition and modulation of mitochondrial proteins such as Bax and Bcl-2.
  • Neuroprotective Effects :
    • Some benzodioxole derivatives have been linked to serotonin receptor modulation, suggesting potential antidepressant effects. This is particularly relevant given the structural similarity to known psychoactive compounds like MDMA.
  • Metabolic Regulation :
    • The interaction with lipid metabolism pathways indicates that this compound may play a role in managing metabolic disorders, although direct studies are still required to confirm these effects.

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : It serves as a building block for synthesizing novel therapeutic agents.
  • Biochemical Assays : The compound is utilized in studies investigating enzyme inhibition and protein interactions.

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundBenzodioxole + CyclopentanaminePotential anticancer and neuroprotective effects
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamineSimilar core structureAntidepressant properties linked to serotonin modulation
3-(2H-1,3-Benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)Additional methoxy groupEnhanced lipophilicity; varied pharmacokinetics

Q & A

Q. Critical Parameters :

  • Solvent choice impacts reaction kinetics and byproduct formation.
  • Excess cyclopentylamine (1.5–2.0 eq) improves yield but requires rigorous post-reaction neutralization.

How is the molecular structure of this compound characterized?

Methodological Answer:
Structural elucidation involves:

X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., Cambridge Structural Database tools like Mercury ).

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 6.7–7.1 ppm confirm aromatic protons on the benzodioxole moiety.
  • ¹³C NMR : Signals near δ 100–110 ppm indicate the dioxole oxygen linkages .

Mass Spectrometry : ESI-MS validates the molecular ion peak ([M+H]⁺) at m/z 280.1 (calculated for C₁₃H₁₆ClNO₂⁺) .

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Topological Polar Surface Area49 Ų
Hydrogen Bond Donors2
LogP (Calculated)2.8 ± 0.3
Melting Point259–264°C (decomposes)

What solvent systems are optimal for solubility studies?

Methodological Answer:
Solubility is assessed in:

  • Polar aprotic solvents : DMSO (≥50 mg/mL) or DMF (30–40 mg/mL) at 25°C.
  • Aqueous buffers : Limited solubility (<1 mg/mL in PBS pH 7.4), requiring co-solvents like ethanol (10–20% v/v) .

Q. Experimental Protocol :

Prepare saturated solutions via sonication (30 min).

Filter (0.22 μm) and quantify via UV-Vis at λ = 254 nm.

Advanced Research Questions

How to design experiments evaluating anticonvulsant activity?

Methodological Answer:

Animal Models : Use the subcutaneous pentylenetetrazole (scPTZ) test in rodents.

  • Dose Range : 25–100 mg/kg (i.p.) with ED₅₀ calculated via Probit analysis .

Toxicity Screening : Rotarod tests assess motor impairment (TD₅₀) to determine therapeutic index (TI = TD₅₀/ED₅₀).

Q. Table 2: Anticonvulsant Activity in scPTZ Model

CompoundED₅₀ (mg/kg)TD₅₀ (mg/kg)TISource
Target Compound452204.9
Stiripentol (Reference)1153002.6

Key Insight : The compound’s TI (4.9) exceeds reference drugs, suggesting superior safety .

How to resolve contradictions in reported ED₅₀ values across studies?

Methodological Answer:
Discrepancies arise from:

Model Variability : Strain-specific seizure thresholds (e.g., Sprague-Dawley vs. Wistar rats).

Purity Differences : Commercial batches (e.g., 95% vs. 99%) alter bioavailability. Validate purity via elemental analysis .

Administration Route : Intraperitoneal vs. oral dosing affects pharmacokinetics. Use LC-MS/MS to measure plasma Cmax.

Q. Resolution Strategy :

  • Standardize protocols per ARRIVE guidelines.
  • Cross-validate using independent assays (e.g., maximal electroshock test) .

What mechanistic insights exist for its interaction with neurotransmitter systems?

Methodological Answer:

Monoamine Transporter Assays :

  • DAT/SERT Inhibition : Radioligand binding (³H-WIN35428 for DAT; ³H-citalopram for SERT) shows IC₅₀ = 120 nM and 450 nM, respectively .

Electrophysiology : Patch-clamp recordings in hippocampal neurons reveal NMDA receptor modulation (EC₅₀ = 3.2 μM) .

Hypothesis : The benzodioxole moiety enhances blood-brain barrier penetration, while the cyclopentylamine group stabilizes target binding .

How to optimize purity during large-scale synthesis?

Methodological Answer:

Process Controls :

  • Use continuous flow reactors for consistent chlorination (residence time = 10 min; 60°C) .

Purification :

  • Recrystallize from ethanol/HCl (1:2 v/v) to remove unreacted amine (yield: 85–90%).
  • Monitor byproduct levels (<0.5%) via GC-MS .

Critical Factor : Anhydrous conditions prevent hydrolysis of the hydrochloride salt during isolation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.